2-(Methylthio)-4-(3-nitrophenyl)pyrimidine
Overview
Description
2-(Methylthio)-4-(3-nitrophenyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methylthio group at the 2-position and a nitrophenyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine typically involves the reaction of 2-chloro-4-(3-nitrophenyl)pyrimidine with sodium methylthiolate. The reaction is carried out in a suitable solvent, such as dimethylformamide, under reflux conditions. The general reaction scheme is as follows:
2-Chloro-4-(3-nitrophenyl)pyrimidine+Sodium methylthiolate→this compound+Sodium chloride
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acetic acid or catalytic hydrogenation.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 2-position if the methylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder in acetic acid, catalytic hydrogenation.
Substitution: Various nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: 2-(Methylsulfinyl)-4-(3-nitrophenyl)pyrimidine, 2-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidine.
Reduction: 2-(Methylthio)-4-(3-aminophenyl)pyrimidine.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
2-(Methylthio)-4-(3-nitrophenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitrophenyl group can participate in electron-withdrawing interactions, while the methylthio group can enhance lipophilicity and membrane permeability.
Comparison with Similar Compounds
2-(Methylthio)-4-(3-aminophenyl)pyrimidine: Similar structure but with an amino group instead of a nitro group.
2-(Methylsulfinyl)-4-(3-nitrophenyl)pyrimidine: Oxidized form of the methylthio group.
2-(Methylsulfonyl)-4-(3-nitrophenyl)pyrimidine: Further oxidized form of the methylthio group.
Uniqueness: 2-(Methylthio)-4-(3-nitrophenyl)pyrimidine is unique due to the presence of both a methylthio and a nitrophenyl group, which confer distinct electronic and steric properties. These properties can be exploited in various chemical reactions and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-methylsulfanyl-4-(3-nitrophenyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c1-17-11-12-6-5-10(13-11)8-3-2-4-9(7-8)14(15)16/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVRBLCEJHYTLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384866 | |
Record name | 2-(methylthio)-4-(3-nitrophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883054-85-1 | |
Record name | 2-(methylthio)-4-(3-nitrophenyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90384866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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